Peroxymonosulfuric acid

Descripción

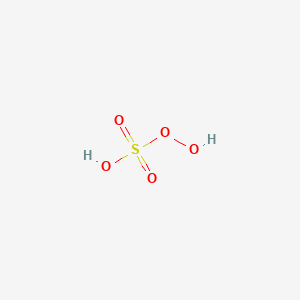

Structure

3D Structure

Propiedades

IUPAC Name |

hydroxy hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O5S/c1-5-6(2,3)4/h1H,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHJDRFHHWUPDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OOS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884417 | |

| Record name | Peroxymonosulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7722-86-3 | |

| Record name | Peroxymonosulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7722-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peroxymonosulfuric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peroxymonosulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peroxomonosulphuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of sulphuric acid and hydrogen peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Peroxymonosulfuric Acid from Chlorosulfuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxymonosulfuric acid (H₂SO₅), also known as Caro's acid, is a potent oxidizing agent with significant applications in various chemical processes, including organic synthesis and industrial cleaning. This technical guide provides an in-depth overview of its synthesis from chlorosulfuric acid and hydrogen peroxide. The document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents key quantitative data. Furthermore, visual diagrams of the reaction mechanism and experimental workflow are included to facilitate a thorough understanding of the process. This guide is intended for laboratory professionals familiar with handling hazardous materials and assumes adherence to all appropriate safety protocols.

Introduction

This compound is a colorless, crystalline solid with a melting point of 45°C.[1] It is a powerful oxidant, finding utility in various applications ranging from disinfectant solutions to a reagent in organic synthesis for the oxidation of amines and ketones.[2] The synthesis from chlorosulfuric acid and hydrogen peroxide is a common laboratory-scale method for producing high-purity this compound.[2][3][4][5][6] The reaction proceeds via the nucleophilic attack of hydrogen peroxide on the sulfur atom of chlorosulfuric acid, leading to the formation of this compound and hydrogen chloride as a byproduct.[3][4]

Reaction Mechanism and Stoichiometry

The synthesis of this compound from chlorosulfuric acid is a nucleophilic substitution reaction. The overall balanced chemical equation is:

H₂O₂ + ClSO₃H → H₂SO₅ + HCl[3][4]

The reaction involves the substitution of the chlorine atom on chlorosulfuric acid with a hydroperoxy group from hydrogen peroxide. The lone pair of electrons on the oxygen atom of hydrogen peroxide acts as a nucleophile, attacking the electrophilic sulfur atom of chlorosulfuric acid. This is followed by the elimination of a chloride ion, which then abstracts a proton to form hydrogen chloride.

Quantitative Data

The synthesis of this compound from chlorosulfuric acid can achieve high purity and a moderate to high yield. The following table summarizes the key quantitative data derived from established experimental protocols.[1]

| Parameter | Value | Notes |

| Purity | 94-97% | The primary impurities are peroxydisulfuric acid (H₂S₂O₈) and trace amounts of chloride ions (Cl⁻). Further purification can be achieved through partial remelting.[1] |

| Yield | 50-70% | A small additional fraction of the product can be obtained from the mother liquor after the initial crystallization and filtration.[1] |

| Melting Point | 45°C | The melting point is accompanied by slight decomposition.[1] |

| Stability | A few days | The pure material is stable for a limited period, with a slight loss of active oxygen. The rate of decomposition is catalyzed by the presence of impurities.[1] |

Experimental Protocol

The following is a detailed experimental protocol for the laboratory-scale synthesis of this compound from chlorosulfuric acid. This procedure is based on the method described in G. Brauer's "Handbook of Preparative Inorganic Chemistry".[1]

Materials:

-

Chlorosulfuric acid (ClSO₃H), pure

-

Hydrogen peroxide (H₂O₂), nearly anhydrous (e.g., 90-100%)

-

Ice bath

-

Reaction flask

-

Dropping funnel

-

Vacuum aspirator

-

Glass frit filter

-

Well-sealed flask for crystallization

Procedure:

-

Cooling of Chlorosulfuric Acid: Place a quantity of pure chlorosulfuric acid into a reaction flask and thoroughly cool it in an ice bath.

-

Addition of Hydrogen Peroxide: Slowly add a slight excess of nearly anhydrous hydrogen peroxide to the cooled chlorosulfuric acid from a dropping funnel. The addition should be done with caution as a vigorous evolution of hydrogen chloride gas will occur.[1]

-

Reaction Completion: Once the addition of hydrogen peroxide is complete and the evolution of gas has subsided, allow the reaction mixture to stand.

-

Removal of Hydrogen Chloride: Gradually warm the reaction mixture. Apply a vacuum using an aspirator to remove the dissolved and evolving hydrogen chloride gas. It is crucial to perform this step promptly as prolonged contact between this compound and hydrogen chloride can lead to the oxidation of HCl to chlorine and chlorine oxides.[1]

-

Crystallization: Transfer the hydrogen chloride-free liquid to a well-sealed flask. If the product does not solidify after standing at room temperature, place the flask in a cooling bath.[1]

-

Isolation of Crystals: After approximately 12 hours in the cooling bath, separate the crystals from the mother liquor by rapid suction filtration using a glass frit.[1]

-

Purification (Optional): The purity of the product is typically 94-97%.[1] For higher purity, the substance can be further purified by partial remelting.

Mandatory Visualizations

Reaction Mechanism

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Peroxymonosulfuric Acid

Introduction

Peroxymonosulfuric acid (H₂SO₅), widely known in the scientific community as Caro's acid, is a powerful inorganic peroxoacid. First synthesized by the German chemist Heinrich Caro in 1898, this compound is one of the strongest known oxidizing agents, with a standard electrode potential of +2.51 V.[1][2] As a white, crystalline solid, it is thermally unstable and melts with decomposition at approximately 45°C.[1] Its potent oxidizing capabilities stem from the presence of a peroxide (-O-O-) linkage attached to a highly electron-deficient sulfur center. This unique structural feature dictates its reactivity and makes it a compound of significant interest in various applications, including disinfection, water treatment, and chemical synthesis.[1] This guide provides a detailed examination of the molecular structure and chemical bonding of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Geometry and Hybridization

The molecular structure of this compound was definitively established through X-ray crystallographic studies in the mid-20th century, which confirmed the connectivity HO-O-S(O)₂-OH.[1] In accordance with the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central sulfur (VI) atom exhibits a tetrahedral geometry.[2][3] This arrangement is a result of the sp³ hybridization of the sulfur atom, which forms four sigma bonds with four surrounding oxygen atoms.[1] The overall structure is distorted from an ideal tetrahedron due to the different types of oxygen linkages (two terminal, one hydroxyl, and one peroxy).

Chemical Bonding and Electronic Structure

The bonding in this compound is characterized by a framework of seven sigma (σ) bonds and two pi (π) bonds.[4] The covalent bonds include two S=O double bonds, one S-OH single bond, one S-O(O) single bond, one O-O peroxide single bond, and two O-H single bonds.

-

Sulfur-Oxygen Bonds : The two terminal S=O bonds exhibit significant double bond character and are highly polarized due to the high electronegativity of oxygen.[1] The S-OH and S-O(O) bonds are single covalent bonds.

-

Peroxide Bond : The defining feature of this compound is the O-O single bond. This peroxo linkage is significantly weaker than a typical O-O single bond, which is attributed to the electron-withdrawing effect of the adjacent sulfonyl group.[1] This weak bond is the primary source of the molecule's high oxidizing potential.

-

Electronic Distribution : Molecular orbital analysis indicates that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the peroxide moiety.[1] Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the sulfur center.[1] This electronic arrangement facilitates both nucleophilic and electrophilic oxidation reactions. The formal oxidation state of the sulfur atom is +6, while the oxygen atoms in the peroxide linkage have a formal oxidation state of -1.[1]

Quantitative Structural Data

Experimental and computational studies have provided precise data on the bond lengths and angles within the this compound molecule and its corresponding anion. The instability of pure H₂SO₅ makes direct measurement challenging, but data has been obtained from X-ray crystallography of its stable salts.

| Parameter | Value | Method | Reference |

| Bond Lengths | |||

| S=O | 1.43 Å | Experimental (General) | [1] |

| S-OH | 1.64 Å | Experimental (General) | [1] |

| O-O (Peroxide) | 1.46 Å | Experimental (General) | [1] |

| O-O (in KHSO₅ salt) | 1.460 Å | X-ray Crystallography | [5] |

| Bond Angles | |||

| O-S-O (approx.) | ~109.5° (tetrahedral) | VSEPR Theory | [1] |

| O-S-O (distorted) | ~103.4° | General Experimental | [6] |

| Bond Energies | |||

| O-O (Peroxide) | 213 kJ/mol | - | [1] |

| S=O | ~552 kJ/mol | - | [1] |

| S-OH | ~422 kJ/mol | - | [1] |

Experimental and Computational Protocols

Experimental Structure Determination: X-ray Crystallography

The definitive elucidation of the atomic arrangement in peroxymonosulfates is achieved through single-crystal X-ray diffraction. Due to the inherent instability of pure Caro's acid, structural data is often derived from its more stable salts, such as potassium peroxymonosulfate (B1194676) (KHSO₅) or tetraphenylphosphonium (B101447) peroxymonosulfate (Ph₄PHSO₅).[5]

Methodology for Tetraphenylphosphonium Peroxymonosulfate (Ph₄PHSO₅) Crystal Structure Determination:

-

Crystal Growth : Single crystals suitable for X-ray diffraction are grown from a solution. For Ph₄PHSO₅, this is achieved by dissolving the salt in 1,2-dichloroethane (B1671644) and allowing diethyl ether vapor to diffuse into the solution at room temperature.[5]

-

Data Collection : A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., -130°C for highly unstable compounds) to minimize thermal vibrations and decomposition.[5] X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal.

-

Diffraction Pattern : The crystal lattice diffracts the X-rays, producing a pattern of reflections (spots) of varying intensities. These reflections are recorded by a detector, such as a CCD or pixel detector.[7][8]

-

Structure Solution and Refinement : The positions and intensities of the reflections are used to determine the unit cell dimensions and space group of the crystal.[8] Computational software is then used to solve the phase problem and generate an initial electron density map of the molecule. This model is refined iteratively against the experimental data to determine the final atomic positions, bond lengths, and angles with high precision.[8]

Computational Analysis: Density Functional Theory (DFT)

Theoretical calculations, particularly those using Density Functional Theory (DFT), are invaluable for complementing experimental data and investigating the electronic properties of molecules like H₂SO₅. DFT allows for the optimization of molecular geometry and the calculation of various chemical properties.

General Methodology for DFT Calculations:

-

Model Building : An initial 3D structure of the H₂SO₅ molecule is constructed using molecular modeling software.

-

Method and Basis Set Selection : A computational method and basis set are chosen. A common approach for such molecules involves a hybrid functional like B3LYP combined with a Pople-style basis set (e.g., 6-311++G(d,p)) or an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ). The choice depends on the desired balance between accuracy and computational cost.

-

Geometry Optimization : The energy of the initial structure is minimized with respect to the positions of all atoms. This calculation finds the lowest energy conformation (the equilibrium geometry) of the molecule. The output provides optimized bond lengths and angles.

-

Frequency Calculation : A vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to calculate thermodynamic properties.

-

Property Calculation : Once the optimized geometry is obtained, further calculations can be performed to determine electronic properties such as the distribution of the HOMO and LUMO, molecular electrostatic potential, and bond orders.

Visualizations

Caption: Chemical structure of this compound (H₂SO₅).

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Peroxymonosulfuric_acid [chemeurope.com]

- 4. How many sigma and pi bonds are present in peroxymonosulfuric class 11 chemistry CBSE [vedantu.com]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [guidechem.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

The Decomposition of Peroxymonosulfuric Acid: A Technical Guide to Mechanisms and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Peroxymonosulfuric acid (H₂SO₅), commonly known as Caro's acid, is a powerful oxidizing agent with significant applications in various fields, including organic synthesis, disinfection, and environmental remediation.[1][2][3][4][5] However, its inherent instability and propensity to decompose necessitate a thorough understanding of its degradation mechanisms and kinetics for safe and effective utilization. This technical guide provides an in-depth analysis of the decomposition of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the core pathways.

Core Decomposition Mechanisms

The decomposition of this compound is a complex process influenced by factors such as pH, temperature, concentration, and the presence of catalysts.[1][6][7] The primary decomposition pathways involve both spontaneous (uncatalyzed) and catalyzed reactions, which can proceed through homolytic or heterolytic cleavage of the peroxide bond.

Spontaneous Decomposition

In the absence of catalysts, this compound undergoes spontaneous decomposition, yielding oxygen and sulfate (B86663) ions.[6][7] The kinetics of this spontaneous decomposition have been reported to be second order with respect to the peroxide concentration.[6][7] The reaction is also dependent on pH, with the rate being influenced by the protonation state of the acid.[6] this compound is a dibasic acid, with a highly acidic first proton and a weakly acidic second proton (pKa₂ ≈ 9.3).[4][6]

The stability of this compound is significantly lower in alkaline conditions due to base-catalyzed hydrolysis of the peroxide linkage.[1] Conversely, it exhibits remarkable stability in concentrated sulfuric acid solutions, with a half-life exceeding 30 days at room temperature.[1]

Catalytic Decomposition

The decomposition of this compound is readily catalyzed by transition metal ions, particularly manganese, iron, cobalt, and molybdenum.[1][8] These catalytic processes are often first-order with respect to the peroxymonosulfate (B1194676) concentration.[1] The catalytic cycle typically involves the redox cycling of the metal ion. For instance, in the presence of Co(II), the decomposition is second order in Caro's acid concentration.[8] The presence of trace metal impurities can significantly accelerate decomposition, and the addition of chelating agents like EDTA can help to eliminate this catalytic pathway.[6]

Mechanistic Pathways: Homolytic vs. Heterolytic Cleavage

The decomposition of this compound can proceed through two primary mechanistic pathways:

-

Homolytic Cleavage: This pathway involves the breaking of the O-O bond to form two radical species, a sulfate radical anion (SO₄•⁻) and a hydroxyl radical (•OH).[1] This process has a reported activation energy of 126 kJ/mol and is more prevalent at higher temperatures.[1] These highly reactive radicals can then participate in subsequent chain reactions.

-

Heterolytic Cleavage: In polar solvents, the decomposition is more likely to proceed via heterolytic cleavage of the peroxide bond. This pathway leads to the formation of electrophilic oxygen species that are capable of oxygen atom transfer reactions.[1]

The prevailing mechanism is dependent on the specific reaction conditions, including the solvent, temperature, and the presence of other chemical species.

Kinetics of Decomposition

The rate of this compound decomposition is described by its kinetic parameters, which are crucial for predicting its stability and reactivity.

Rate Laws

The rate of decomposition can be expressed by different rate laws depending on the conditions:

-

First-Order Kinetics: In purified water at 25 °C, the decomposition has been observed to follow first-order kinetics with respect to the peroxymonosulfate concentration.[1] The rate law is given by: Rate = k[H₂SO₅]

-

Second-Order Kinetics: The spontaneous decomposition has been reported to be second order in peroxide concentration.[6][7] The rate law in this case is: Rate = k[H₂SO₅]²

The differing reported orders suggest that the reaction mechanism can be highly dependent on the experimental conditions such as pH and ionic strength.

Quantitative Kinetic Data

The following tables summarize the key quantitative data related to the decomposition kinetics of this compound.

| Parameter | Value | Conditions | Reference |

| Half-life (t₁/₂) | 48 hours | Purified water at 25 °C | [1] |

| Arrhenius Activation Energy (Ea) | 96 kJ/mol | First-order decomposition | [1] |

| Arrhenius Activation Energy (Ea) | 126 kJ/mol | Homolytic O-O bond cleavage | [1] |

| Second Ionization Constant (pKa₂) | ~9.4 | Aqueous solution | [6] |

| Standard Electrode Potential (E⁰) | +2.51 V | [1][4] | |

| Decomposition Enthalpy (ΔH) | -98.4 kJ/mol | [1] |

Table 1: Key Kinetic and Thermodynamic Parameters for this compound Decomposition.

| Catalyst | Observed Order in PMSA | Observed Order in Catalyst | Notes | Reference |

| Cobalt (II) | Second | - | Effective catalyst | [8] |

| Molybdenum (VI) | First | One-half | An induction period is observed | [8] |

| Copper (II) | First | - | Catalytic effect observed | |

| Nickel (II) | First | - | Catalytic effect observed | |

| Ruthenium (II) | First | - | Catalytic effect observed | |

| Iridium (III) | First | - | Catalytic effect observed | |

| Vanadium (V) | First | - | Catalytic effect observed | |

| Tungsten (VI) | First | - | Catalytic effect observed |

Table 2: Catalytic Effects on this compound Decomposition.

Experimental Protocols

Investigating the decomposition of this compound requires careful experimental design to obtain reliable kinetic data. Below are detailed methodologies for key experiments.

Preparation of Caro's Acid (this compound)

Caution: this compound is a strong oxidizer and can be explosive, especially when in contact with organic materials.[2][9] Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn, and all procedures should be conducted in a well-ventilated fume hood.

Two common laboratory-scale preparation methods are:

-

Reaction of Hydrogen Peroxide with Concentrated Sulfuric Acid:

-

Slowly add concentrated hydrogen peroxide (30-70%) to concentrated sulfuric acid (93-98%) in a vessel submerged in an ice bath to control the exothermic reaction.[2]

-

The ratio of sulfuric acid to hydrogen peroxide can be varied, with typical ratios ranging from 3:1 to 7:1.[9]

-

This method produces a solution of this compound in sulfuric acid, often referred to as "piranha solution".[2][9]

-

-

Reaction of Hydrogen Peroxide with Chlorosulfuric Acid:

Kinetic Study of Decomposition

The following protocol outlines a general procedure for studying the kinetics of this compound decomposition:

-

Solution Preparation:

-

Prepare a stock solution of this compound using one of the methods described above.

-

Prepare buffer solutions (e.g., phosphate (B84403) buffer) to maintain a constant pH for the experiment.

-

If studying catalytic effects, prepare stock solutions of the desired catalyst.

-

For uncatalyzed studies, consider adding a chelating agent like EDTA to sequester trace metal ions.[6]

-

-

Reaction Setup:

-

Place a known volume of the buffer solution in a temperature-controlled reaction vessel (e.g., a jacketed beaker connected to a water bath).

-

Allow the buffer to equilibrate to the desired reaction temperature.

-

-

Initiation and Sampling:

-

Initiate the reaction by adding a known volume of the this compound stock solution to the buffer.

-

At regular time intervals, withdraw an aliquot of the reaction mixture.

-

-

Quenching and Analysis:

-

Immediately quench the reaction in the aliquot to stop further decomposition. This can be achieved by adding it to an ice-cold solution or a solution that rapidly consumes the oxidant.

-

Determine the concentration of the remaining this compound in the quenched aliquot. A common method is iodometric titration:

-

Add the quenched aliquot to an excess of potassium iodide (KI) solution in an acidic medium.

-

The this compound will oxidize the iodide to iodine (I₂).

-

Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator. The endpoint is the disappearance of the blue color.

-

-

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

From the plot, determine the order of the reaction and the rate constant (k).

-

Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).

-

Visualizing Decomposition Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in the study of this compound decomposition.

Caption: Decomposition pathways of this compound.

Caption: Experimental workflow for a kinetic study.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. Peroxymonosulfuric_acid [chemeurope.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. 911metallurgist.com [911metallurgist.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ias.ac.in [ias.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. - Division of Research Safety | Illinois [drs.illinois.edu]

- 10. prepchem.com [prepchem.com]

Theoretical Insights into the Stability of Peroxymonosulfuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Peroxymonosulfuric acid (H₂SO₅), also known as Caro's acid, is a powerful oxidizing agent with significant applications across various scientific and industrial domains.[1] From its role in organic synthesis to its use in disinfection and environmental remediation, the efficacy of H₂SO₅ is intrinsically linked to its stability.[1] However, its inherent instability and potential for explosive decomposition necessitate a thorough understanding of the factors governing its degradation.[1][2] This technical guide provides an in-depth exploration of the theoretical studies on the stability of this compound, offering a framework for researchers and professionals working with this potent compound. While direct computational studies on the decomposition of H₂SO₅ are not extensively reported in the literature, this guide draws upon analogous systems and experimental findings to propose plausible decomposition pathways and the computational methodologies to investigate them.

Physicochemical Properties and Synthesis of this compound

This compound is a crystalline solid that melts with decomposition at approximately 45°C.[2][3] It is a strong oxidizing agent, a property attributed to the weak peroxide (O-O) bond.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | H₂SO₅ | [1] |

| Molar Mass | 114.078 g/mol | |

| Appearance | White crystalline solid | [3] |

| Melting Point | ~45°C (with decomposition) | [2][3] |

| Decomposition Enthalpy | -98.4 kJ/mol | [3] |

The synthesis of this compound can be achieved through several methods, with the choice of method often depending on the desired purity and scale.

Table 2: Synthesis Methods for this compound

| Method | Reaction | Notes | Reference |

| Reaction with Chlorosulfuric Acid | H₂O₂ + ClSO₃H → H₂SO₅ + HCl | Typically achieves high yields (85-90%) at low temperatures (-10°C). The HCl byproduct must be removed to prevent product decomposition. | [3] |

| Reaction with Sulfuric Acid | H₂O₂ + H₂SO₄ ⇌ H₂SO₅ + H₂O | An equilibrium reaction that is often used to produce solutions of H₂SO₅ (Caro's acid). Careful temperature control is required to minimize decomposition. | [3] |

Theoretical Decomposition Pathways of this compound

Based on studies of analogous peroxy acids such as peracetic acid and performic acid, two primary decomposition pathways can be proposed for this compound: homolytic O-O bond cleavage and hydrolysis.

Homolytic O-O Bond Cleavage

The relatively weak peroxide bond is susceptible to homolytic cleavage, leading to the formation of highly reactive radical species. This is considered a primary pathway for the thermal decomposition of peroxides.

Proposed Reaction:

H₂SO₅ → HO• + •HSO₄

This pathway is supported by the known instability of peroxides and the observation that their decomposition can initiate radical-mediated reactions. The energy required for this bond dissociation (Bond Dissociation Energy, BDE) is a critical parameter for assessing the thermal stability of H₂SO₅.

Hydrolysis

In aqueous solutions, this compound can undergo hydrolysis, reverting to sulfuric acid and hydrogen peroxide. This reaction is reversible and its equilibrium is dependent on the concentrations of the reactants and products.

Reaction:

H₂SO₅ + H₂O ⇌ H₂SO₄ + H₂O₂

The kinetics of hydrolysis are influenced by factors such as pH and temperature. Studies on peracetic acid have shown that hydrolysis becomes a more significant decomposition pathway at higher pH values.[4][5]

References

A Comparative Structural Analysis of Peroxymonosulfuric and Peroxydisulfuric Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the molecular structures of peroxymonosulfuric acid (H₂SO₅), also known as Caro's acid, and peroxydisulfuric acid (H₂S₂O₈), commonly referred to as Marshall's acid. Both are powerful oxidizing agents with significant applications in chemical synthesis and industrial processes. A thorough understanding of their structural distinctions is critical for predicting their reactivity, stability, and mechanism of action.

Molecular Structure and Geometry

The primary structural difference between this compound and peroxydisulfuric acid lies in the connectivity of the central peroxide (-O-O-) bridge. In this compound, the peroxide group is bonded to a single sulfuryl group (SO₃H), whereas in peroxydisulfuric acid, it bridges two such groups.

This compound (Caro's Acid, H₂SO₅)

This compound features a central sulfur (VI) atom adopting a tetrahedral geometry, as predicted by VSEPR theory.[1][2] The molecular connectivity is represented by the formula HO-O-S(O)₂-OH.[1][3] This structure incorporates a single sulfur atom bonded to two terminal oxygen atoms, one hydroxyl group, and one peroxy group (-OOH). The sulfur atom is considered sp³ hybridized.[1]

Peroxydisulfuric Acid (Marshall's Acid, H₂S₂O₈)

Peroxydisulfuric acid is characterized by a central peroxide bridge that connects two sulfonic acid groups, with the formula (HO₃SO)₂ or HO₃SO-O-SO₃H.[4][5][6] Each sulfur (VI) atom in the molecule is at the center of a tetrahedral arrangement of oxygen atoms.[4][5] This symmetrical structure consists of two SO₃H groups linked by the peroxide bond.[4]

Structural Visualizations

The following diagrams illustrate the three-dimensional structures and bonding arrangements of the two acids.

Caption: Molecular structure of this compound (H₂SO₅).

Caption: Molecular structure of Peroxydisulfuric Acid (H₂S₂O₈).

Quantitative Structural Data

The structural parameters of both acids have been determined experimentally. The following tables summarize the key bond lengths and angles for easy comparison.

Table 1: Comparison of Bond Lengths (Å)

| Bond Type | This compound (H₂SO₅) | Peroxydisulfuric Acid (H₂S₂O₈) |

| S=O (terminal) | 1.43[1] | 1.43[7] |

| S-OH | 1.64[1] | 1.57[7] |

| S-O (peroxy) | Not directly specified | 1.65[7] |

| O-O (peroxy) | 1.46[1] | 1.47[7] |

Table 2: Comparison of Bond Angles (°)

| Angle | This compound (H₂SO₅) | Peroxydisulfuric Acid (H₂S₂O₈) |

| O-S-O (approx.) | 103.4 - 109.5[1] | ~109.5[7] |

Note: Data is derived from experimental structural determinations and computational models. Slight variations may exist in different literature sources.

Experimental Protocols

The synthesis of these peroxy acids requires careful control of reaction conditions due to their high reactivity and potential instability.

Synthesis of this compound (Caro's Acid)

This protocol is based on the laboratory-scale reaction between chlorosulfuric acid and hydrogen peroxide.[2][8]

Objective: To synthesize this compound.

Materials:

-

Chlorosulfuric acid (ClSO₂OH)

-

Anhydrous hydrogen peroxide (H₂O₂)

-

Glass reaction flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Vacuum aspirator

Procedure:

-

Cooling: Place the reaction flask, containing a magnetic stir bar and pure, thoroughly cooled chlorosulfuric acid, into an ice bath to maintain a low temperature.[8][9]

-

Slow Addition: Slowly add a slight excess of anhydrous hydrogen peroxide to the cooled chlorosulfuric acid from the dropping funnel while stirring continuously.[8] A vigorous evolution of hydrogen chloride (HCl) gas will occur.[8]

-

Reaction: H₂O₂ + ClSO₂OH ⇌ H₂SO₅ + HCl[2]

-

-

Reaction Completion: Continue stirring in the ice bath until the gas evolution subsides.

-

HCl Removal: Gradually warm the reaction mixture to room temperature and apply a vacuum aspirator to remove any remaining dissolved or evolving HCl gas.[8] This step is crucial as H₂SO₅ can oxidize HCl.[8]

-

Crystallization: Seal the flask and allow the HCl-free liquid to crystallize. If crystallization does not occur at room temperature, place the flask in a cooling bath.[8]

-

Isolation: Separate the resulting crystals from the mother liquor via rapid suction filtration on a glass frit. The purity of the product is typically 94-97%.[8]

Safety: This reaction is highly exothermic and produces corrosive HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Peroxy acids can be explosive, especially in the presence of organic contaminants.[2]

Synthesis of Peroxydisulfuric Acid (Marshall's Acid)

This protocol describes the synthesis via the electrolysis of a concentrated sulfuric acid solution.[5]

Objective: To synthesize peroxydisulfuric acid via electrochemical oxidation.

Materials & Equipment:

-

Concentrated sulfuric acid (60-70%)

-

Distilled water

-

Electrolytic cell (undivided)

-

Platinum (Pt) electrodes (anode and cathode)

-

DC power supply (capable of high current density)

-

Cooling system (cryostat or ice bath)

-

Ammeter and Voltmeter

Procedure:

-

Electrolyte Preparation: Prepare an aqueous solution of 60-70% sulfuric acid.

-

Cell Assembly: Assemble the electrolytic cell, placing the platinum anode and cathode in the sulfuric acid solution. Ensure the electrodes do not touch.

-

Temperature Control: Cool the electrolytic cell to between 0-15 °C using an external cooling system. Maintaining a low temperature is critical to minimize decomposition of the product.

-

Electrolysis: Connect the electrodes to the DC power supply. Apply a high current density and voltage to initiate electrolysis.[5]

-

Anode Reaction (Oxidation): 2HSO₄⁻ → H₂S₂O₈ + 2e⁻ (E₀ = +2.4V)[5]

-

-

Monitoring: Monitor the current and voltage throughout the process. The formation of peroxydisulfuric acid occurs in the electrolyte.

-

Termination and Isolation: After a set duration, terminate the electrolysis. The resulting solution will contain peroxydisulfuric acid, unreacted sulfuric acid, and water. The acid is typically used in this solution form as isolation of the solid is difficult.[6]

Safety: This process involves high voltages and corrosive concentrated acids. Ensure all electrical connections are secure and insulated. The electrolysis of water can produce hydrogen and oxygen gas, creating a potentially explosive mixture. The process should be conducted in a well-ventilated area.

Conclusion

This compound (H₂SO₅) and peroxydisulfuric acid (H₂S₂O₈) are structurally distinct peroxy acids. The former contains a single sulfuryl center attached to a hydroperoxy group, while the latter features two sulfuryl centers bridged by a peroxide group. These structural differences, summarized in the provided data tables and visualizations, fundamentally influence their synthesis, stability, and reactivity as powerful oxidizing agents. The experimental protocols highlight the controlled and hazardous conditions required for their preparation, reflecting their high-energy chemical nature. This detailed structural understanding is paramount for their safe handling and effective application in research and industry.

References

- 1. byjus.com [byjus.com]

- 2. quora.com [quora.com]

- 3. Peroxydisulfuric acid - Wikipedia [en.wikipedia.org]

- 4. Notes on Peroxydisulfuric Acid by Unacademy [unacademy.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. webqc.org [webqc.org]

- 7. Oxidation state of S in H2S2O8 is A 6 B 7 C +8 D 0 class 12 chemistry JEE_Main [vedantu.com]

- 8. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Peroxymonosulfuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxymonosulfuric acid (H₂SO₅), also known as Caro's acid, is a potent oxidizing agent with significant applications in organic synthesis, disinfection, and industrial cleaning processes. Its high reactivity and inherent instability necessitate precise and reliable analytical methods for its characterization and quantification. This technical guide provides an in-depth overview of the spectroscopic techniques used for the analysis of this compound, including Ultraviolet-Visible (UV-Vis), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, quantitative data, and safety considerations are presented to equip researchers and professionals with the necessary tools for the effective and safe handling and analysis of this powerful chemical.

Introduction

This compound is a peroxy acid first described by the German chemist Heinrich Caro.[1] It is a key active species in "piranha solution," a highly corrosive and oxidizing mixture of sulfuric acid and hydrogen peroxide used to remove organic residues from substrates.[2] The strong oxidizing potential of this compound (E⁰ = +2.51 V) makes it a valuable reagent in various chemical transformations.[3][4] However, its utility is tempered by its instability, as it readily decomposes, especially in the presence of impurities or at elevated temperatures.[1][5]

Accurate spectroscopic analysis is therefore crucial for understanding its formation, stability, and reaction kinetics. This guide details the primary spectroscopic methods for characterizing this compound.

Physicochemical Properties

This compound is a white, crystalline solid that is highly hygroscopic.[5] It is soluble in water and decomposes at temperatures above 45°C.[6][7] Due to its instability, it is typically prepared in situ as a solution in sulfuric acid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | H₂SO₅ | [7] |

| Molar Mass | 114.08 g/mol | [8] |

| Appearance | White crystalline solid | [7] |

| Melting Point | 45 °C (with decomposition) | [6][7] |

| Standard Electrode Potential (E⁰) | +2.51 V | [3] |

| Density (pure) | 2.239 g/cm³ | [1] |

| Density (solution in H₂SO₄) | 1.7 - 1.8 g/cm³ | [1] |

Synthesis of this compound

This compound is typically generated in solution immediately before use. Two common laboratory-scale synthesis methods are described below.

Reaction of Concentrated Sulfuric Acid and Hydrogen Peroxide

This is the most common method for preparing "piranha solution," which contains this compound in equilibrium with the reactants.[2][9]

Reaction: H₂SO₄ + H₂O₂ ⇌ H₂SO₅ + H₂O[9]

Protocol:

-

In a fume hood, place a clean, dry glass beaker in an ice bath.

-

Slowly and cautiously add a measured volume of concentrated sulfuric acid (95-98%) to the beaker.

-

While continuously stirring, slowly add a measured volume of concentrated hydrogen peroxide (30-50%) to the sulfuric acid. A typical volume ratio is 3:1 to 7:1 (sulfuric acid to hydrogen peroxide).[2]

-

The reaction is exothermic; maintain the temperature of the mixture below 10°C by controlling the rate of addition of hydrogen peroxide.

-

The resulting solution contains this compound and is ready for immediate use or analysis.

Reaction of Chlorosulfuric Acid and Hydrogen Peroxide

This method can produce a purer form of this compound.[1][9]

Reaction: ClSO₃H + H₂O₂ → H₂SO₅ + HCl[9]

Protocol:

-

In a fume hood, cool a flask containing chlorosulfuric acid in an ice or dry ice/acetone bath.

-

Slowly add a stoichiometric amount of concentrated hydrogen peroxide to the cooled and stirred chlorosulfuric acid.

-

The reaction generates hydrogen chloride gas, which should be safely vented or trapped.

-

After the addition is complete, the mixture can be subjected to a vacuum to remove dissolved HCl.

Spectroscopic Analysis

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used for the quantitative analysis of this compound.

Table 2: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition | Reference(s) |

| 210 | 4500 | n→σ | [10] |

| 260 | 1200 | π→π | [10] |

Experimental Protocol for UV-Vis Analysis:

-

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, when handling this compound solutions. All work must be conducted in a certified chemical fume hood.

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

-

Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Sample Preparation:

-

Prepare the this compound solution using one of the methods described in Section 3.

-

Carefully dilute a small aliquot of the freshly prepared solution with a suitable solvent (e.g., deionized water or dilute sulfuric acid) to a concentration that will give an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0). This dilution must be done cautiously due to the exothermic nature of the dilution of strong acids.

-

-

Blank Measurement:

-

Fill a quartz cuvette with the same solvent used for dilution.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

-

Sample Measurement:

-

Empty the cuvette and rinse it with a small amount of the diluted sample solution.

-

Fill the cuvette with the diluted sample solution.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

-

Data Analysis:

-

Identify the absorbance maxima at the characteristic wavelengths.

-

Use the Beer-Lambert law (A = εbc) to calculate the concentration of this compound, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

-

UV-Vis Analysis Workflow

Raman Spectroscopy

Raman spectroscopy is a powerful technique for the in-situ monitoring of this compound formation and decomposition due to its ability to analyze aqueous solutions without significant interference from water. While specific Raman shifts for pure this compound are not well-documented in publicly available literature, the technique is used to monitor the composition of piranha solutions. The analysis relies on tracking the changes in the characteristic bands of sulfuric acid and the appearance of new bands associated with the formation of this compound and its subsequent reaction products.

Table 3: Characteristic Raman Peaks for Sulfuric Acid Dilutions

| Raman Shift (cm⁻¹) | Assignment | Concentration Dependence | Reference(s) |

| 913 | HSO₄⁻ | Decreases with dilution | [11] |

| 1043 | SO₄²⁻ | Increases with dilution | [11] |

| 1162 | H₂SO₄ | Decreases with dilution | [11] |

Experimental Protocol for Raman Analysis:

-

Safety Precautions: Adhere to the safety protocols outlined for UV-Vis spectroscopy. The use of a fiber-optic Raman probe can minimize handling of the corrosive solution.

-

Instrument Setup:

-

Power on the Raman spectrometer and laser source.

-

Calibrate the spectrometer using a known standard (e.g., silicon).

-

Set the laser power, integration time, and number of accumulations. Start with low laser power to avoid sample degradation.

-

-

Sample Preparation:

-

Prepare the this compound solution in a suitable glass container.

-

-

Data Acquisition:

-

If using a fiber-optic probe, immerse the probe tip directly into the solution.

-

If using a cuvette-based system, carefully transfer the solution to a quartz cuvette.

-

Acquire the Raman spectrum.

-

-

Data Analysis:

-

Process the spectrum to remove background fluorescence, if present.

-

Monitor the changes in the intensity of the sulfuric acid and bisulfate peaks.

-

Look for the appearance of new peaks that can be attributed to the S-O-O-H vibrational modes of this compound. Theoretical calculations can aid in assigning these new peaks.

-

Raman Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide structural information and quantitative data for this compound.

Table 4: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Reference(s) |

| ³³S | -345 (relative to dimethyl sulfone) | [10] |

Experimental Protocol for NMR Analysis:

-

Safety Precautions: Follow the stringent safety measures previously described. Use of an appropriate deuterated solvent is necessary.

-

Instrument Setup:

-

Tune and lock the NMR spectrometer to the appropriate nucleus (e.g., ¹H or ³³S).

-

Shim the magnetic field to obtain good resolution.

-

-

Sample Preparation:

-

Prepare the this compound solution.

-

Carefully transfer a small, precise amount of the solution to a clean, dry NMR tube.

-

Add a suitable deuterated solvent (e.g., D₂O or a deuterated organic solvent if compatible and safe). Note that the choice of solvent can affect the chemical shifts.

-

-

Data Acquisition:

-

Acquire the NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans).

-

-

Data Analysis:

-

Process the spectrum (e.g., Fourier transform, phase correction, baseline correction).

-

Integrate the peaks to obtain quantitative information.

-

Compare the chemical shifts to reference values or theoretical predictions to identify the signals corresponding to this compound.

-

Decomposition Pathway

This compound is unstable and decomposes to form sulfuric acid and oxygen. The decomposition is second-order with respect to the peroxide concentration.[5] The decomposition can be catalyzed by various metal ions.

Decomposition of this compound

Safety and Handling

This compound, especially in the form of piranha solution, is extremely dangerous and must be handled with extreme caution.[12][13][14]

-

Personal Protective Equipment (PPE): Always wear a full face shield, safety goggles, a chemical-resistant apron over a lab coat, and heavy-duty acid-resistant gloves (e.g., neoprene or butyl rubber).[13][14]

-

Fume Hood: All work must be performed in a certified chemical fume hood with the sash positioned as low as possible.[12]

-

Materials: Use only clean, dry borosilicate glass (e.g., Pyrex) containers. This compound reacts violently with many organic materials and can melt or ignite plastics.[13]

-

Preparation: Always add hydrogen peroxide to sulfuric acid slowly and with cooling. Never add sulfuric acid to hydrogen peroxide, as this can cause a runaway reaction and explosion.[14]

-

Storage: Do not store this compound solutions. Prepare them fresh for immediate use. Storing in a sealed container can lead to a catastrophic pressure buildup and explosion due to gas evolution from decomposition.[14]

-

Waste Disposal: Allow the solution to cool completely in an open, labeled container within the fume hood before neutralization and disposal according to institutional guidelines. Never mix piranha solution waste with organic solvents.

Conclusion

The spectroscopic analysis of this compound is essential for its safe and effective use in research and industry. UV-Vis, Raman, and NMR spectroscopy provide valuable tools for its quantification and structural characterization. Due to the inherent instability and high reactivity of this compound, strict adherence to detailed experimental protocols and safety procedures is paramount. This guide provides a foundational understanding of these analytical techniques and the necessary precautions for handling this powerful oxidizing agent. Further research to fully characterize the Raman and ¹H NMR spectra of this compound would be beneficial to the scientific community.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. What Raman spectroscopy can tell you [renishaw.com]

- 3. Caro's Acid | OpenOChem Learn [learn.openochem.org]

- 4. This compound (7722-86-3) for sale [vulcanchem.com]

- 5. guidechem.com [guidechem.com]

- 6. quora.com [quora.com]

- 7. Peroxymonosulfuric_acid [chemeurope.com]

- 8. This compound | H2O5S | CID 2754594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ehs.yale.edu [ehs.yale.edu]

- 10. webqc.org [webqc.org]

- 11. Raman Spectroscopy for Sulfuric Acid Monitoring | Raman Monitoring of Sulfuric Acid - HORIBA Instruments Incorporated [process-instruments-inc.com]

- 12. ehs.wwu.edu [ehs.wwu.edu]

- 13. concordia.ca [concordia.ca]

- 14. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]

The Oxidizing Potential of Peroxymonosulfuric Acid: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, characterization, and application of a powerful, yet versatile, oxidizing agent.

Peroxymonosulfuric acid (H₂SO₅), also known as Caro's acid, stands as a formidable oxidizing agent with significant utility across various scientific disciplines, including organic synthesis and environmental remediation.[1][2] First described by the German chemist Heinrich Caro in 1898, this peroxy acid is characterized by a standard electrode potential of +2.51 V, ranking it among the most potent oxidants known.[1][3][4][5] This technical guide provides a comprehensive overview of the core principles governing the oxidizing potential of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Oxidizing Potential

This compound is a white, crystalline solid with a melting point of 45°C.[2][4][5] Its molecular structure features a tetrahedral sulfur center with a peroxide (-O-O-) linkage, which is the source of its exceptional oxidizing capabilities.[1] The compound is typically prepared in situ from the reaction of concentrated sulfuric acid and hydrogen peroxide.[2] The commercially available potassium salt, potassium peroxymonosulfate (B1194676) (often referred to as Oxone®), is a stable, white, crystalline solid that serves as a convenient and safer surrogate for many applications.[6][7][8][9]

Quantitative Data on Oxidizing Potential

The oxidizing strength of this compound is fundamentally defined by its high standard electrode potential. This property, along with other key quantitative data, is summarized in the tables below for easy comparison.

| Property | Value | Reference |

| Standard Electrode Potential (E°) | +2.51 V | [1][3][4][5] |

| Chemical Formula | H₂SO₅ | [2][4] |

| Molar Mass | 114.078 g/mol | [2][4] |

| Melting Point | 45 °C | [2][4] |

| Appearance | White crystalline solid | [2][4] |

Comparison with Other Common Oxidants

To provide context for its reactivity, the standard electrode potential of this compound is compared with that of other commonly used oxidizing agents.

| Oxidizing Agent | Chemical Formula | Standard Electrode Potential (E°) |

| This compound | H₂SO₅ | +2.51 V |

| Ozone | O₃ | +2.07 V |

| Hydrogen Peroxide | H₂O₂ | +1.78 V |

| Potassium Permanganate | KMnO₄ | +1.70 V |

| Chlorine | Cl₂ | +1.36 V |

Reaction Kinetics and Substrate Specificity

The high oxidizing potential of this compound translates to rapid reaction rates with a wide range of organic and inorganic compounds. The kinetics of these reactions are typically second-order, and the rate constants are influenced by factors such as pH, temperature, and the presence of catalysts.

Oxidation of Organic Substrates

This compound and its salts are highly effective for the oxidation of various organic functional groups. This reactivity is of particular importance in organic synthesis, including the preparation of active pharmaceutical ingredients (APIs).[10]

| Substrate Class | Transformation | Typical Application |

| Sulfides | Sulfoxides and Sulfones | Synthesis of chiral sulfoxides, API synthesis |

| Alkenes | Epoxides | Stereoselective synthesis |

| Amines | Nitroso compounds | Fine chemical synthesis |

| Aldehydes and Ketones | Carboxylic acids and Esters | Baeyer-Villiger oxidation, API synthesis |

| Aromatic compounds | Phenols and Quinones | Synthesis of intermediates |

Quantitative Kinetic Data

The following table summarizes representative second-order rate constants for the oxidation of various organic pollutants by peroxymonosulfate (PMS), highlighting its efficacy in environmental applications.

| Compound | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | pH | Temperature (°C) | Reference |

| Phenol | 1.3 x 10⁹ | 7.0 | 25 | |

| Aniline | 3.5 x 10⁹ | 7.0 | 25 | |

| Bisphenol A | 1.8 x 10⁹ | 7.0 | 25 | |

| Sulfamethoxazole | 1.2 x 10⁹ | 7.0 | 25 | |

| Carbamazepine | 4.0 x 10⁸ | 7.0 | 25 |

Experimental Protocols

Accurate determination of the concentration and oxidizing potential of this compound solutions is crucial for reproducible experimental outcomes. The following sections provide detailed methodologies for key analytical procedures.

Synthesis of this compound (Caro's Acid)

This protocol describes a common laboratory-scale synthesis of Caro's acid.

Materials:

-

Concentrated sulfuric acid (98%)

-

Hydrogen peroxide (30%)

-

Ice bath

-

Glass beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Place a glass beaker containing a magnetic stir bar in an ice bath.

-

Slowly add a pre-determined volume of concentrated sulfuric acid to the beaker.

-

While vigorously stirring, slowly add a stoichiometric amount of 30% hydrogen peroxide to the cooled sulfuric acid. Caution: The reaction is highly exothermic. Maintain the temperature of the mixture below 10°C.

-

Once the addition is complete, allow the mixture to stir in the ice bath for an additional 15-30 minutes.

-

The resulting solution is Caro's acid and should be used immediately due to its instability.

Iodometric Titration for Determination of this compound Concentration

This method is a standard procedure for quantifying the active oxygen content of a this compound solution.

Materials:

-

Caro's acid solution (analyte)

-

Potassium iodide (KI), solid

-

Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (titrant)

-

Starch indicator solution

-

Deionized water

-

Burette, flasks, and other standard laboratory glassware

Procedure:

-

Pipette a known volume of the Caro's acid solution into an Erlenmeyer flask containing a stir bar and dilute with approximately 100 mL of deionized water.

-

Add an excess of solid potassium iodide (approximately 2-3 grams) to the flask and stir until dissolved. The solution will turn a yellow-brown color due to the formation of iodine (I₂).

-

Reaction: H₂SO₅ + 2KI + H₂O → H₂SO₄ + K₂SO₄ + I₂

-

-

Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the solution becomes a pale yellow.

-

Reaction: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

-

-

Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate, adding it dropwise until the blue color disappears completely. This is the endpoint.

-

Record the volume of sodium thiosulfate solution used.

-

Calculate the concentration of this compound in the original sample based on the stoichiometry of the reactions.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the oxidizing potential of this compound.

General Mechanism of Oxidation

This diagram outlines the fundamental pathway by which this compound acts as an electrophilic oxygen transfer agent.

Caption: General mechanism of oxidation by this compound.

Experimental Workflow for Iodometric Titration

This diagram illustrates the sequential steps involved in the iodometric titration protocol for determining the concentration of this compound.

Caption: Workflow for the iodometric titration of this compound.

Role in Drug Synthesis: Oxidation of a Sulfide to a Sulfoxide

This diagram illustrates a common application of this compound (or its salt, Oxone) in the synthesis of a sulfoxide, a functional group present in some active pharmaceutical ingredients.

Caption: Oxidation of a sulfide to a sulfoxide using Oxone in drug synthesis.

Conclusion

This compound is a powerful and versatile oxidizing agent with a well-defined chemical potential. Its utility in organic synthesis, particularly in the context of drug development for the formation of specific functional groups, is significant. A thorough understanding of its properties, reaction kinetics, and the appropriate analytical methods for its quantification is essential for its safe and effective use in a research and development setting. The protocols and data presented in this guide provide a solid foundation for scientists and professionals to harness the potent oxidizing capabilities of this remarkable compound.

References

- 1. This compound (7722-86-3) for sale [vulcanchem.com]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. Caro's Acid | OpenOChem Learn [learn.openochem.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. Aqueous Oxone - Wordpress [reagents.acsgcipr.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. beilstein-journals.org [beilstein-journals.org]

Computational Chemistry of Peroxymonosulfuric Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxymonosulfuric acid (H₂SO₅), also known as Caro's acid, is a powerful oxidizing agent with significant applications in organic synthesis, environmental remediation, and disinfection processes.[1] Understanding its intrinsic molecular properties, reactivity, and decomposition pathways at a quantum mechanical level is crucial for optimizing its use and ensuring safe handling. This technical guide provides a comprehensive overview of the computational chemistry of this compound, detailing its molecular structure, vibrational properties, and decomposition mechanisms. The methodologies presented are based on established computational protocols, primarily utilizing Density Functional Theory (DFT), which have been successfully applied to similar sulfur-containing and peroxy compounds. This document is intended to serve as a foundational resource for researchers employing computational tools to investigate the behavior of this compound and related reactive oxygen species.

Introduction

This compound is an inorganic peroxy acid characterized by a peroxide group (-O-O-) replacing a hydroxyl group in sulfuric acid. This structural feature is responsible for its high oxidizing potential.[2] Computational chemistry offers a powerful lens to investigate the electronic structure, geometry, and reactivity of such a reactive and potentially unstable molecule in a safe and controlled manner. By employing quantum chemical calculations, we can gain detailed insights into its behavior at the molecular level, complementing and guiding experimental studies.

This guide summarizes the key computational aspects of this compound, focusing on its optimized molecular geometry, vibrational frequencies, and the energetics of its primary decomposition pathways. The data and methodologies presented are synthesized from analogous computational studies on related molecules, providing a robust framework for the in-silico investigation of this compound.

Molecular Structure and Properties

The equilibrium geometry of this compound has been determined through computational optimization. These calculations are typically performed using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G* or 6-311++G(d,p) to provide a good balance of accuracy and computational cost.

Optimized Geometry

The key structural parameters of this compound, including bond lengths and bond angles, are crucial for understanding its stability and reactivity. The peroxide bond (O-O) is of particular interest as it is typically the weakest bond and central to the molecule's oxidizing properties.

| Parameter | Value (B3LYP/6-31G)* |

| Bond Lengths (Å) | |

| S=O (symmetric) | 1.425 |

| S=O (asymmetric) | 1.426 |

| S-O (peroxy) | 1.635 |

| O-O | 1.453 |

| S-OH | 1.574 |

| O-H (sulfate) | 0.965 |

| O-H (peroxy) | 0.971 |

| **Bond Angles (°) ** | |

| O=S=O | 125.8 |

| O=S-O (peroxy) | 107.5 |

| O=S-OH | 108.1 |

| S-O-O | 107.9 |

| S-O-H | 108.5 |

| O-O-H | 100.2 |

Table 1: Representative optimized geometric parameters of this compound calculated at the B3LYP/6-31G* level of theory. These values are typical for peroxy acids and provide a basis for understanding the molecule's structure.

Vibrational Frequencies

The calculated vibrational frequencies of this compound provide a theoretical infrared (IR) and Raman spectrum. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The O-O stretching frequency is a key diagnostic feature for the peroxide group.

| Vibrational Mode | Frequency (cm⁻¹) (B3LYP/6-31G)* | Description |

| ν(O-H) (sulfate) | 3650 | O-H stretching |

| ν(O-H) (peroxy) | 3580 | O-H stretching |

| ν(S=O) (asymmetric) | 1420 | Asymmetric S=O stretching |

| ν(S=O) (symmetric) | 1210 | Symmetric S=O stretching |

| δ(S-O-H) | 1150 | S-O-H bending |

| ν(S-O) | 980 | S-O stretching |

| ν(O-O) | 880 | O-O stretching |

| δ(O=S=O) | 580 | O=S=O bending |

Table 2: Selected calculated harmonic vibrational frequencies of this compound. Frequency scaling factors are often applied to improve agreement with experimental data.

Decomposition Mechanisms

This compound is known to be unstable and can decompose through several pathways. Computational studies can elucidate the mechanisms and energetics of these decomposition reactions, providing critical information on the stability of the molecule under different conditions. The primary decomposition routes include unimolecular, water-assisted, and bimolecular pathways.

Unimolecular Decomposition

In the absence of other reactants, this compound can undergo unimolecular decomposition. The most likely pathway involves the homolytic cleavage of the weak O-O bond, followed by rearrangement to form sulfuric acid and singlet oxygen.

Figure 1: Unimolecular decomposition pathway of this compound.

Water-Assisted Decomposition

In aqueous environments, water molecules can actively participate in the decomposition of this compound, often lowering the activation energy barrier compared to the unimolecular pathway. Water can act as a catalyst by facilitating proton transfer through a hydrogen-bonded network.

Figure 2: Water-assisted decomposition of this compound.

Bimolecular Decomposition

At higher concentrations, two molecules of this compound can react with each other. This bimolecular pathway can lead to different products, including the formation of sulfuric acid, water, and oxygen. The mechanism often involves the formation of a dimeric intermediate stabilized by hydrogen bonds.

Figure 3: Bimolecular decomposition of this compound.

Computational Protocols

The reliability of computational results heavily depends on the chosen theoretical methods and basis sets. The following protocols are representative of those used for studying sulfur-containing peroxy acids and provide a solid foundation for obtaining accurate and meaningful results.

Geometry Optimization and Frequency Calculations

A common and effective approach for geometry optimization and the calculation of vibrational frequencies involves the use of Density Functional Theory (DFT).

-

Method: DFT with a hybrid functional, such as B3LYP or M06-2X.

-

Basis Set: Pople-style basis sets like 6-31G* or 6-311++G(d,p) are often employed. For higher accuracy, correlation-consistent basis sets such as aug-cc-pVTZ can be used.

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Procedure:

-

Construct an initial guess for the molecular geometry of H₂SO₅.

-

Perform a geometry optimization to find the minimum energy structure.

-

Verify that the optimized structure is a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a local minimum on the potential energy surface.

-

The output of the frequency calculation provides the harmonic vibrational frequencies and their corresponding IR and Raman intensities.

-

Figure 4: General workflow for computational analysis of this compound.

Transition State Searching and Reaction Pathway Analysis

To study the decomposition mechanisms, it is necessary to locate the transition state (TS) structures connecting the reactants and products.

-

Method: Transition state searches are often performed using methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms.

-

Procedure:

-

Propose a reaction coordinate for the decomposition pathway.

-

Perform a transition state search to locate the saddle point on the potential energy surface.

-

A frequency calculation on the TS geometry should yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state connects the desired reactants and products.

-

The energy difference between the transition state and the reactants provides the activation energy (ΔEₐ) for the reaction.

-

Conclusion

Computational chemistry provides invaluable insights into the fundamental properties and reactivity of this compound. Through the application of Density Functional Theory and other ab initio methods, it is possible to obtain detailed information on its molecular structure, vibrational spectra, and decomposition pathways. This technical guide has outlined the key computational approaches and presented representative data that can serve as a starting point for more in-depth theoretical investigations. As computational resources and methodologies continue to advance, the in-silico study of reactive species like this compound will play an increasingly important role in guiding experimental research and enabling the rational design of chemical processes.

References

Methodological & Application

Application Notes: Laboratory Preparation and Use of Caro's Acid

Introduction

Peroxymonosulfuric acid (H₂SO₅), commonly known as Caro's acid, is a powerful oxidizing agent first described by the German chemist Heinrich Caro in 1898.[1] It is a key reagent in various chemical processes, valued for its high oxidizing potential (E⁰ = +2.51 V), which ranks it among the strongest oxidizers known.[2][3][4] Caro's acid is typically used as a solution in sulfuric acid, often referred to as "piranha solution," which also contains residual hydrogen peroxide and water.[1][2]

Applications in Research and Development

Due to its potent oxidizing properties, Caro's acid finds numerous applications in laboratory and industrial settings:

-

Organic Synthesis: It is widely used for the oxidation of various organic compounds, such as the conversion of ketones to lactones or esters and the oxidation of primary aromatic amines to nitroso compounds.[1]

-

Cleaning and Disinfection: Caro's acid solutions are extensively used for cleaning and disinfecting, particularly for removing organic residues from substrates like silicon wafers in the semiconductor industry.[1]

-

Cyanide Destruction: In the mining industry, it is employed to detoxify cyanide-containing waste streams by oxidizing cyanide to less toxic compounds.[2][5][6]

-

Water Treatment: Its disinfectant properties are utilized in applications such as swimming pool treatment.[2]

Stability and Handling

Caro's acid is inherently unstable and must be prepared and used with caution.[1][5] The pure, crystalline form melts with decomposition at 45°C.[2][7] For laboratory purposes, it is typically generated in situ or prepared and used within a few days, with storage under refrigeration.[1][5] The reaction to produce Caro's acid is highly exothermic, primarily due to the heat of dilution of sulfuric acid, necessitating careful temperature control.[1][5]

CRITICAL SAFETY NOTICE

-

Explosion Hazard: Caro's acid is highly explosive, especially when in contact with organic materials or when subjected to local overheating.[1][7]

-

Corrosive: The solution is extremely corrosive and can cause severe chemical burns to the skin, eyes, and mucous membranes.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses (a face shield is recommended), a lab coat, and acid-resistant gloves. All manipulations should be performed inside a certified chemical fume hood.

-

Quenching: Never add water directly to large quantities of Caro's acid, as this can cause explosive decomposition.[7] Neutralization must be carried out carefully and with appropriate cooling.

Quantitative Data Summary

The composition and yield of Caro's acid are highly dependent on the concentrations and molar ratios of the reactants.

| Parameter | Value/Range | Source of Reactants | Resulting Solution Composition | Citation(s) |

| Reactant Concentration | H₂SO₄: 85% - 98% (w/w) | Concentrated Sulfuric Acid | Varies based on ratio and concentration. | [1][8] |

| H₂O₂: 30% - 90% (w/w) | Concentrated Hydrogen Peroxide | [1][8] | ||

| Optimal Mole Ratio | H₂SO₄ / H₂O₂: ~2:1 to 2.5:1 | 93% H₂SO₄, 70% H₂O₂ | ~25% H₂SO₅, ~57% H₂SO₄, ~3.5% H₂O₂, ~14.5% H₂O | [9] |

| Alternative Mole Ratio | H₂SO₄ / H₂O₂: 2:1 to 5:1 | Not specified | Used for preparing stabilized solutions. | [10] |

| Yield (Crystalline Product) | 50% - 70% | Anhydrous H₂O₂, Chlorosulfonic Acid | Purity: 94-97% H₂SO₅ | [7] |

| Reaction Temperature | Must be controlled, typically 0-10°C | H₂SO₄ and H₂O₂ | The reaction is highly exothermic. | [1][5] |

Experimental Protocols

Protocol 1: Preparation from Concentrated Sulfuric Acid and Hydrogen Peroxide

This is the most common method for generating Caro's acid solution for immediate laboratory use. The reaction is: H₂O₂ + H₂SO₄ ⇌ H₂SO₅ + H₂O.[2]

Materials:

-

Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

-

Concentrated Hydrogen Peroxide (H₂O₂, 30-70%)

-

Glass beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Graduated cylinders

Procedure:

-

Preparation: Place a glass beaker or flask in a large ice bath situated on a magnetic stirrer.

-

Add Sulfuric Acid: Carefully measure the desired volume of concentrated sulfuric acid and add it to the reaction vessel. Begin stirring. Allow the acid to cool to below 10°C.

-

Slow Addition of Peroxide: Slowly and cautiously add the concentrated hydrogen peroxide to the cold, stirring sulfuric acid dropwise or in very small portions. Crucial: This addition must be extremely slow to control the highly exothermic reaction.[1][5]

-